2-iodoacetic acid

Catalog No.
S973581
CAS No.
286367-80-4
M.F
C2H3IO2
M. Wt
186.941 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-iodoacetic acid

CAS Number

286367-80-4

Product Name

2-iodoacetic acid

IUPAC Name

2-iodoacetic acid

Molecular Formula

C2H3IO2

Molecular Weight

186.941 g/mol

InChI

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1

InChI Key

JDNTWHVOXJZDSN-VQEHIDDOSA-N

SMILES

C(C(=O)O)I

Canonical SMILES

C(C(=O)O)I

Isomeric SMILES

C([13C](=O)O)I

2-Iodoacetic acid, with the chemical formula ICH₂CO₂H, is an organic compound that serves as a derivative of acetic acid. It is characterized by the presence of an iodine atom attached to the second carbon of the acetic acid structure. This compound is notable for its toxicity and reactivity, particularly as an alkylating agent, which allows it to modify proteins by reacting with thiol groups in cysteine residues. Such modifications can inhibit enzymatic activity and alter protein function, making 2-iodoacetic acid a valuable tool in biochemical research and therapeutic applications .

Iodoacetic acid-1-13C primarily functions as a protein modifier. It reacts with the sulfhydryl groups (SH) of cysteine residues in proteins, forming a covalent bond and modifying the protein's structure and function []. The ¹³C enrichment allows researchers to track the modification site using NMR spectroscopy [].

Protein and Enzyme Studies

  • Irreversible Modification of Cysteine Residues: IA-13C acts as a covalent modifier for cysteine residues in proteins. Cysteine contains a thiol (sulfhydryl) group that IA-13C can bind to irreversibly. This targeted modification allows researchers to study protein structure and function [].
  • Identification of Active Sites: By attaching IA-13C to specific cysteine residues, scientists can probe the active sites of enzymes. This information is crucial for understanding enzyme mechanisms and developing new drugs [].

Metabolic Labeling Studies

  • Tracking Metabolic Pathways: IA-13C can be incorporated into cells or organisms. As these cells or organisms process the IA-13C, the isotope becomes incorporated into various metabolites. By tracing the ¹³C label through these metabolites, researchers can gain insights into cellular metabolism [].
  • Understanding Flux Through Pathways: The incorporation of IA-13C allows scientists to measure the rate at which specific metabolites are produced or consumed within a cell. This information helps elucidate metabolic flux and how cells respond to different conditions [].

2-Iodoacetic acid undergoes several significant reactions:

  • Decomposition: At elevated temperatures, it can decompose into various products, including carbon dioxide and iodine .
  • Alkylation: It reacts with sulfhydryl groups in proteins, leading to irreversible modifications that prevent the formation of disulfide bonds during protein sequencing .
  • Reactivity with Amines: This compound also reacts with amino groups, contributing to its utility in modifying biomolecules .

The reaction pathways on metallic surfaces have been studied extensively, revealing multiple intermediates that can form depending on the conditions .

2-Iodoacetic acid exhibits notable biological activities:

  • Inhibition of Glycolysis: It has been shown to block glycolysis in muscle tissues by inhibiting key enzymes, leading to electrically silent contractures in muscle cells .
  • Antitumor Effects: Research indicates potential anticancer properties, as it can enhance immune responses and alter metabolic pathways in tumor-bearing organisms .
  • Toxicity: The compound is highly toxic, causing severe burns upon contact and potential long-term health effects due to its alkylating properties .

The synthesis of 2-iodoacetic acid typically involves the halogenation of acetic acid. Common methods include:

  • Direct Halogenation: Reacting acetic acid with iodine under acidic conditions.
  • Conversion from Iodoacetate: Iodoacetate can be hydrolyzed to yield 2-iodoacetic acid.
  • Using Iodine and Acetic Anhydride: This method allows for higher yields and purities.

These synthetic routes are crucial for producing this compound for both research and industrial applications .

2-Iodoacetic acid finds diverse applications across various fields:

  • Biochemical Research: Used extensively as a reagent for modifying proteins and studying enzyme mechanisms.
  • Pharmaceutical Development: Investigated for its potential use in cancer therapies due to its ability to alter metabolic pathways.
  • Environmental Studies: As a by-product of disinfectant reactions, it serves as a marker for assessing water quality and toxicity levels in aquatic environments .

Interaction studies have demonstrated that 2-iodoacetic acid can significantly affect biological systems:

  • Protein Interactions: It irreversibly modifies cysteine residues, impacting protein structure and function.
  • Cellular Metabolism: Its inhibition of glycolysis has implications for understanding metabolic diseases and cancer biology .
  • Toxicological Assessments: Evaluations of its cytotoxicity reveal its potential risks as a contaminant in water supplies due to its high genotoxicity compared to other haloacetic acids .

Several compounds share structural similarities with 2-iodoacetic acid. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey FeaturesToxicity Level
2-Bromoacetic AcidC₂H₃BrO₂Similar structure; less toxic than iodo derivativeModerate
Chloroacetic AcidC₂H₃ClO₂More reactive; used in organic synthesisHigh
IodoacetamideC₂H₃INOAlkylating agent; slower reaction with proteinsHigh
BromoacetamideC₂H₃BrNAlkylating properties; less reactive than iodo derivativeModerate

The unique feature of 2-iodoacetic acid lies in its higher toxicity compared to brominated or chlorinated analogs, attributed to the larger iodine atom's influence on reactivity and biological interactions .

XLogP3

0.5

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

Iodo(1-~13~C)acetic acid

Dates

Modify: 2024-04-14

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